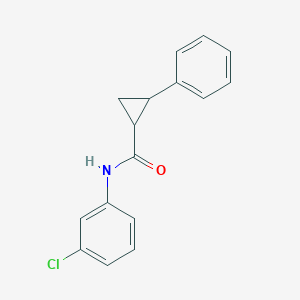
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPPC, is a cyclopropane-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide exerts its biological effects through the modulation of various signaling pathways, including the GABAergic system and voltage-gated ion channels. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and potential anticonvulsant effects. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to modulate the activity of voltage-gated ion channels, which may contribute to its potential analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of a range of derivatives with potential therapeutic applications. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its relatively low water solubility, which may pose challenges in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, including the development of new derivatives with improved therapeutic properties, the investigation of its potential applications in materials science and organic synthesis, and the further elucidation of its mechanism of action. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide may have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, which warrant further investigation.
In conclusion, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is a unique compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promise as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully elucidate its potential applications and to develop new derivatives with improved properties.
Synthesis Methods
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with phenylacetic acid, followed by cyclization with potassium tert-butoxide. This method has been optimized to produce high yields of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide with excellent purity.
Scientific Research Applications
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and depression. In materials science, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been explored for its use in the development of new polymers and materials with unique properties. In organic synthesis, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been utilized as a building block for the synthesis of more complex molecules.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNLOHFANWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
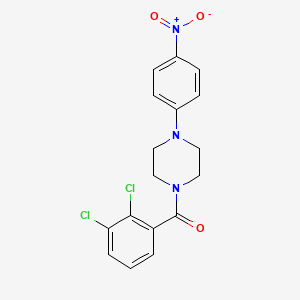
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

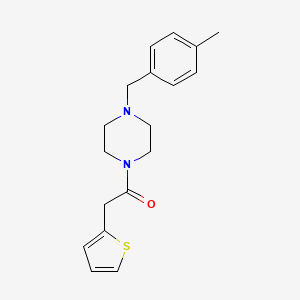
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
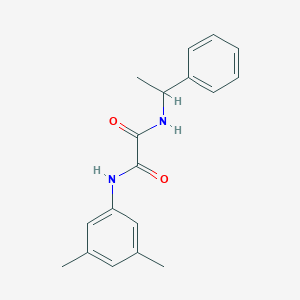
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
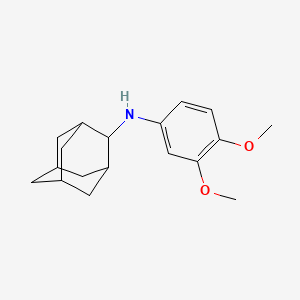
![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
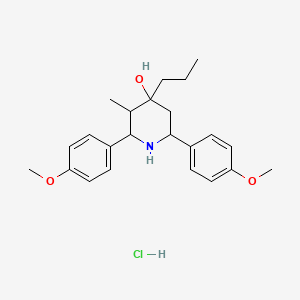
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)